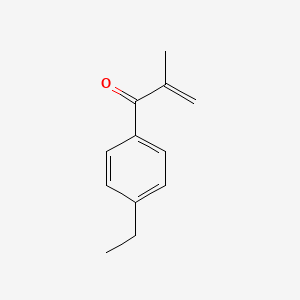

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Description

Structural Characterization and Nomenclature of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for organic compounds. The compound bears the Chemical Abstracts Service registry number 70639-76-8, which serves as its unique molecular identifier in chemical databases. The systematic International Union of Pure and Applied Chemistry name, this compound, accurately describes the structural arrangement of functional groups and substituents within the molecule.

The nomenclature reflects the presence of a propenone backbone with specific substitution patterns that define the compound's chemical identity. The numerical descriptors in the name indicate the precise positioning of the ethyl group on the phenyl ring at the 4-position, while the methyl group occupies the 2-position of the propenone chain. This systematic naming convention ensures unambiguous identification across scientific literature and databases.

Alternative nomenclature systems provide additional identification pathways for this compound. The substance is also recognized under the synonym 4'-Ethyl-2-methylacrylophenone, which emphasizes its acrylophenone structural motif. The International Chemical Identifier string InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3 provides a machine-readable representation of the molecular structure that facilitates computational analysis and database searches.

The Simplified Molecular Input Line Entry System representation CCC1=CC=C(C=C1)C(=O)C(=C)C offers a linear notation system that captures the complete connectivity pattern of atoms within the molecule. This representation proves particularly valuable for computational chemistry applications and automated structure-activity relationship studies.

Molecular Architecture Analysis

2D Structural Representation

The two-dimensional structural representation of this compound reveals a characteristic chalcone framework composed of an aromatic ring system connected to an α,β-unsaturated carbonyl group. The molecular formula C12H14O indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, and one oxygen atom arranged in a specific connectivity pattern. The molecular weight of 174.24 grams per mole reflects the cumulative atomic masses of these constituent elements.

The structural architecture exhibits a benzene ring bearing an ethyl substituent at the para position, which connects through a carbonyl linkage to a methylated propenyl chain. This arrangement creates an extended conjugated system that spans from the aromatic ring through the carbonyl group to the alkene functionality. The exact mass determination of 174.10400 atomic mass units provides precise molecular mass information for analytical applications.

The polar surface area calculation of 17.07000 square Angstroms indicates the extent of polar surface exposure in the molecule, which influences its physicochemical properties and potential biological interactions. The calculated logarithm of the partition coefficient value of 3.00780 suggests moderate lipophilicity characteristics that affect the compound's solubility profile and membrane permeability properties.

The planarity of the conjugated system contributes significantly to the overall molecular geometry and electronic distribution. The aromatic ring maintains its characteristic hexagonal structure with delocalized π-electron density, while the propenone chain adopts a planar configuration that maximizes orbital overlap and conjugation throughout the extended π-system.

3D Conformational Studies

Three-dimensional conformational analysis of this compound reveals important stereochemical considerations that influence the compound's physical and chemical properties. The molecule can adopt different conformational states around rotatable bonds, particularly at the connection point between the aromatic ring and the carbonyl group. The compound contains three rotatable bonds that contribute to conformational flexibility.

The hydrogen bond acceptor count of one, corresponding to the carbonyl oxygen atom, indicates the molecule's capacity for intermolecular hydrogen bonding interactions. The absence of hydrogen bond donors reflects the lack of hydroxyl or amino functionalities in the molecular structure. These characteristics influence the compound's crystalline packing arrangements and solubility behavior in different solvents.

The spatial arrangement of substituents affects the overall molecular shape and potential for intermolecular interactions. The ethyl group on the benzene ring occupies a position that minimizes steric hindrance while maintaining optimal electronic communication with the aromatic π-system. The methyl group on the propenyl chain contributes to the compound's conformational preferences and influences the accessibility of reactive sites.

Computational modeling studies suggest that the most stable conformations maintain planarity across the conjugated system while allowing for some degree of rotation around single bonds. These conformational preferences impact the compound's reactivity patterns and spectroscopic properties, particularly in nuclear magnetic resonance and ultraviolet-visible absorption spectroscopy.

Spectroscopic Signature Analysis

Infrared Spectral Characteristics

The infrared spectroscopic analysis of this compound provides detailed information about the vibrational modes of functional groups present in the molecule. The carbonyl stretching vibration represents the most characteristic feature in the infrared spectrum, appearing in the region between 1725 and 1705 wavenumbers for ketone functionalities. This absorption band exhibits strong intensity due to the significant change in dipole moment associated with the carbon-oxygen double bond stretching motion.

Aromatic carbon-hydrogen stretching vibrations manifest in the spectral region between 3100 and 3050 wavenumbers with strong intensity characteristics. These absorptions arise from the stretching motions of hydrogen atoms directly bonded to the benzene ring carbons. The aromatic carbon-carbon stretching vibrations appear between 1600 and 1475 wavenumbers with weak to medium intensity.

The alkene functionality contributes specific vibrational signatures to the infrared spectrum. Alkene carbon-hydrogen stretching appears between 3100 and 3000 wavenumbers with medium intensity, while the carbon-carbon double bond stretching occurs around 1630 wavenumbers with weak to medium intensity. These characteristic frequencies provide definitive identification of the propenyl chain functionality.

Aliphatic carbon-hydrogen stretching vibrations from the ethyl and methyl substituents appear in the region between 3000 and 2850 wavenumbers with strong intensity. The methyl group deformation vibrations manifest at approximately 1450 and 1375 wavenumbers with medium intensity, while methylene group deformations occur around 1465 wavenumbers.

The comprehensive infrared spectral profile enables unambiguous identification of functional groups and provides valuable structural confirmation. The combination of carbonyl, aromatic, and alkene vibrational signatures creates a distinctive fingerprint that distinguishes this compound from related molecular structures.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity patterns of individual atoms within this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns that correspond to different molecular environments experienced by hydrogen atoms throughout the structure.

The aromatic proton signals appear in the characteristic downfield region between 6.9 and 8.1 parts per million, reflecting the deshielding effect of the aromatic π-electron system. The specific chemical shift values and coupling patterns provide information about the substitution pattern on the benzene ring and the electronic influence of the ethyl substituent.

The propenyl chain protons exhibit characteristic chemical shifts that reflect their proximity to the carbonyl group and the alkene functionality. The vinyl protons typically appear at distinct chemical shift values, with the proton closer to the carbonyl group experiencing greater deshielding due to the electron-withdrawing effect of the carbonyl carbon.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of carbon atoms throughout the molecule. The carbonyl carbon typically appears at the most downfield position due to its low electron density, while aromatic carbons occupy the middle region of the spectrum. Aliphatic carbons from the ethyl and methyl groups appear at characteristic upfield positions.

The integration patterns in proton nuclear magnetic resonance spectra confirm the relative numbers of hydrogen atoms in different molecular environments, providing quantitative structural verification. Coupling constant analysis reveals the connectivity relationships between adjacent protons and provides information about the geometric arrangements around chemical bonds.

Table 1: Molecular Identification Parameters

Table 2: Infrared Spectroscopic Frequency Assignments

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-2-methylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJQQKCHWOSTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616660 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-76-8 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation Reaction of 4-Ethylacetophenone with Aldehydes or Ketones

The most common synthetic route to 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one involves an aldol condensation or Claisen-Schmidt condensation between 4-ethylacetophenone and an appropriate aldehyde or ketone under acidic or basic catalysis.

-

- 4-ethylacetophenone (the ketone component) reacts with an aldehyde (often formaldehyde or acetaldehyde) in the presence of a base or acid catalyst.

- The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated ketone.

-

- Catalysts: Acidic catalysts like HCl or basic catalysts such as sodium hydroxide or potassium hydroxide.

- Solvents: Alcohols (ethanol, methanol) or aqueous media.

- Temperature: Mild heating (room temperature to reflux) for several hours.

-

- Straightforward and widely used.

- Allows control over stereochemistry and substitution pattern.

-

- Possible side reactions leading to polymerization or over-condensation.

- Requires careful control of reaction time and stoichiometry to maximize yield.

Use of Sodium t-Butanolate in N,N-Dimethylformamide (DMF)

A more specialized method involves the use of sodium t-butanolate as a strong base in an aprotic polar solvent such as N,N-dimethylformamide (DMF) to promote the condensation.

-

- Sodium t-butanolate in DMF at 100°C.

- Reaction time: Approximately 12 hours.

- Conducted under inert atmosphere using Schlenk techniques in sealed tubes to prevent moisture and air interference.

-

- Enhanced reactivity due to strong base and polar aprotic solvent.

- Higher selectivity and yield compared to aqueous base methods.

Alternative Synthetic Routes and Considerations

While direct condensation is the primary method, related synthetic strategies include:

Notes on Purity and Side Products:

- The α,β-unsaturated ketone structure is prone to side reactions such as polymerization or formation of di-substituted impurities.

- Purification often involves recrystallization or chromatography to achieve high chemical purity.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)-2-methylprop-2-en-1-one | Similar propenone structure; methyl instead of ethyl | Potentially different biological activity profile |

| 4-Ethylacetophenone | Contains ethyl group on phenyl ring | Lacks propenone functionality |

| 1-(Phenyl)-2-methylprop-2-en-1-one | No ethyl substitution; only phenyl group | Simpler structure; different reactivity |

This table highlights how the ethyl substitution in this compound influences its chemical behavior compared to analogs.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield & Purity Notes |

|---|---|---|---|---|

| Aldol/Claisen-Schmidt Condensation | 4-Ethylacetophenone + aldehyde, acid/base catalyst, alcohol solvent, mild heat | Simple, well-established | Side reactions, requires control | Moderate to high yield; purity depends on workup |

| Sodium t-Butanolate in DMF | Sodium t-butanolate, DMF solvent, 100°C, inert atmosphere, 12 h | Strong base promotes high conversion | Requires inert atmosphere, longer reaction time | Higher selectivity and yield reported |

| Suzuki Coupling (for derivatives) | Palladium catalyst, aryl halides, bases, organic solvents | Enables complex substitutions | Expensive catalysts, metal residues | Not typically used for direct preparation |

Research Findings and Industrial Relevance

- The condensation approach remains the most practical for laboratory and industrial synthesis due to simplicity and cost-effectiveness.

- Advanced methods involving strong bases in aprotic solvents improve yields and selectivity but require more stringent conditions.

- Palladium-catalyzed methods, while powerful for complex derivatives, are less favored for direct synthesis of this compound due to cost and purification challenges.

- Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, is critical to minimize impurities and maximize yield.

- The compound’s preparation is foundational for synthesizing pharmaceuticals and biologically active molecules, underscoring the importance of efficient synthetic protocols.

Analyse Des Réactions Chimiques

Conjugate Addition Reactions

The enone system undergoes 1,4-additions due to conjugation between the carbonyl and alkene groups. Nucleophiles attack the β-carbon after protonation of the α,β-unsaturated system:

Example Reaction with Amines

-

Reagents : Pyrrolidine, acidic conditions (e.g., HCl)

-

Mechanism :

-

Protonation of the β-carbon activates the enone.

-

Nucleophilic attack by pyrrolidine forms a β-amino ketone intermediate.

-

Workup yields the final adduct.

-

-

Product : 3-(Pyrrolidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one.

Key Conditions

-

Temperature: 60–80°C

-

Solvent: Ethanol or THF

-

Yield Optimization: Design of Experiments (DoE) methodologies suggest optimal equivalents of nucleophile (2–10) and reaction time (0.5–3.5 hrs) .

Electrophilic Addition Reactions

The alkene moiety participates in acid-catalyzed hydration and hydrohalogenation :

Acid-Catalyzed Hydration

-

Reagents : H₃O⁺ (aqueous H₂SO₄)

-

Mechanism :

-

Protonation of the alkene forms a carbocation at the β-position.

-

Water attacks the carbocation, yielding a diol after deprotonation.

-

Hydrohalogenation

-

Reagents : HBr (gas or in acetic acid)

-

Product : 1-(4-Ethylphenyl)-2-methyl-3-bromopropan-1-one.

-

Regioselectivity : Follows Markovnikov addition due to carbocation stability .

Ketone Reduction

-

Reagents : NaBH₄ (mild) or LiAlH₄ (vigorous)

-

Product : 1-(4-Ethylphenyl)-2-methylpropan-1-ol.

-

Selectivity : NaBH₄ selectively reduces the ketone without affecting the alkene .

Alkene Hydrogenation

-

Reagents : H₂ (1–3 atm), Pd/C (5–10% w/w)

-

Product : 1-(4-Ethylphenyl)-2-methylpropan-1-one (saturated ketone).

Cycloaddition Reactions

The enone acts as a dienophile in Diels-Alder reactions :

-

Diene : 1,3-Butadiene or substituted analogs.

-

Product : Bicyclic cyclohexene derivative.

Comparative Reactivity with Structural Analogs

| Compound | Substituent Variation | Reactivity Difference |

|---|---|---|

| 1-(4-Methylphenyl)-2-methylprop-2-en-1-one | Methyl instead of ethyl | Faster conjugate addition due to reduced steric hindrance |

| 4-Ethylacetophenone | Lacks α,β-unsaturated system | No 1,4-addition; only ketone reductions occur |

| 1-Phenylpropenone | No para-ethyl group | Lower solubility in nonpolar solvents |

Mechanistic Insights and Optimization

-

Conjugate Addition : Hyperconjugation stabilizes the transition state, favoring 1,4-adducts over 1,2-adducts .

-

DoE Applications : Central composite designs optimize yields by varying temperature (30–70°C), residence time (0.5–3.5 hrs), and reagent equivalents .

Spectroscopic Characterization

Applications De Recherche Scientifique

Chemistry

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural properties allow it to participate in several chemical reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Capable of yielding alcohols or alkanes.

- Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution.

Biology

Research indicates that this compound exhibits significant biological activities , particularly:

- Antimicrobial Properties: It has shown effectiveness against various pathogens, with a minimum inhibitory concentration (MIC) of 67.68 µg/mL against Staphylococcus aureus.

- Anti-inflammatory Effects: Studies suggest potential therapeutic applications in managing inflammation.

Medicine

Ongoing research is exploring the compound’s potential as a lead compound for developing new therapeutic agents targeting various diseases. Its mechanism of action may involve:

- Enzyme Inhibition: Targeting key enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD), leading to metabolic disruptions beneficial in certain therapeutic contexts.

Industry

In industrial applications, this compound is used in producing polymers and advanced materials due to its unique structural properties. Its ability to undergo polymerization reactions makes it valuable in material science.

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic versatility of this compound:

-

Antimicrobial Activity Study:

- Researchers demonstrated its efficacy against Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent.

-

Enzyme Inhibition Research:

- Investigations into its role as an HPPD inhibitor revealed insights into metabolic pathways that could be targeted for therapeutic interventions.

-

Polymer Production:

- Industrial applications have been explored where this compound acts as a precursor in synthesizing novel polymeric materials with enhanced properties.

Mécanisme D'action

The mechanism of action of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparaison Avec Des Composés Similaires

- 4-Ethylacetophenone

- 4-Ethylbenzaldehyde

- 4-Ethylphenol

Comparison: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is unique due to the presence of both an ethyl group on the phenyl ring and a methyl group on the prop-2-en-1-one moiety. This dual substitution pattern imparts distinct chemical and physical properties to the compound, making it more versatile in various applications compared to its analogs .

Activité Biologique

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, also known as a chalcone derivative, is an organic compound that has garnered attention for its diverse biological activities. Chalcones are characterized by their unique structure, which typically includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 198.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound primarily exhibits its effects through the following mechanisms:

Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it targets 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , disrupting the catabolism of tyrosine and leading to an accumulation of this amino acid in biological systems.

Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. Its effectiveness varies under different conditions, such as irradiation. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 67.68 µg/mL under both irradiated and nonirradiated conditions.

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against various diseases.

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The underlying mechanism involves the modulation of cell signaling pathways that regulate cell growth and survival.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A study compared the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) Irradiated | MIC (µg/mL) Non-Irradiated |

|---|---|---|

| Staphylococcus aureus | 67.68 | 67.68 |

| Pseudomonas aeruginosa | 54.71 | 402.90 |

The results indicated that irradiation significantly enhanced the antimicrobial activity against Pseudomonas aeruginosa, highlighting the compound's potential in photodynamic therapy applications.

Study on Anticancer Activity

A recent investigation evaluated the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

The findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The Claisen-Schmidt condensation is a standard route for analogous α,β-unsaturated ketones. For example, 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one was synthesized via base-catalyzed condensation of acetophenone derivatives with aldehydes in ethanol, using thionyl chloride as a catalyst . Key factors include:

- Catalyst choice : Acidic (e.g., thionyl chloride) or basic conditions influence enolate formation and regioselectivity.

- Solvent : Polar protic solvents (e.g., ethanol) enhance solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of ketone to aldehyde minimizes side reactions .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The α,β-unsaturated ketone moiety exhibits characteristic deshielded vinyl protons (δ 6.5–8.0 ppm) with coupling constants (J ≈ 15–16 Hz) indicating trans-configuration . Aromatic protons from the 4-ethylphenyl group appear as a doublet (δ ~7.2–7.8 ppm).

- IR : Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (conjugated C=C) confirm the enone system .

Advanced Research Questions

Q. How can crystallographic data (XRD) resolve discrepancies in molecular geometry predicted by DFT calculations?

- Methodological Answer : For structurally similar compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, XRD revealed deviations in dihedral angles (e.g., 4.5° between aromatic rings) compared to DFT-optimized geometries . Strategies include:

- Refinement parameters : Adjusting torsional angles and hydrogen bonding in DFT models to match experimental XRD data .

- Validation : Comparing bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å computationally) to assess computational accuracy .

Q. What experimental approaches address contradictions between spectroscopic data and computational predictions for α,β-unsaturated ketones?

- Methodological Answer :

- Multi-technique validation : For (2E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, IR and NMR data were cross-validated with time-dependent DFT (TD-DFT) to explain unexpected bathochromic shifts in UV-Vis spectra .

- Solvent effects : Simulating solvent-polarizable continuum models (PCM) in DFT improves agreement with experimental NMR chemical shifts .

Q. How can researchers design bioactivity assays for this compound based on structural analogs?

- Methodological Answer : For antimicrobial evaluation, analogs like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one were tested via:

- Disk diffusion assays : Measuring inhibition zones against Gram-positive/negative bacteria.

- MIC determination : Using serial dilution to quantify minimum inhibitory concentrations (MIC: 12.5–50 µg/mL) .

- Structure-activity relationships (SAR) : Correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with enhanced activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in reaction yields when scaling up synthesis?

- Methodological Answer : Scaling challenges observed in bromination of similar enones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) include:

- Kinetic vs. thermodynamic control : Excess bromine (1.2 equiv) favors dibrominated byproducts at larger scales .

- Purification : Column chromatography or recrystallization (e.g., acetone/hexane) isolates the desired product .

Q. What limitations in experimental design could affect the generalizability of bioactivity results?

- Methodological Answer : As noted in pollution monitoring studies, limitations include:

- Sample degradation : Organic compounds degrade during prolonged assays (~9 hours), altering bioactivity outcomes. Stabilizing samples via refrigeration mitigates this .

- Matrix complexity : Simplified synthetic mixtures (e.g., 8-component systems) may not replicate real-world microbial environments .

Methodological Recommendations

Q. What computational tools are recommended for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT with B3LYP/6-311++G(d,p) : Accurately predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and charge distribution for chalcone derivatives .

- Molecular docking (AutoDock Vina) : Screens potential binding affinities with biological targets (e.g., bacterial enzymes) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer : For (2E)-3-(4-ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate:

- Solvent selection : Slow evaporation from acetone/water (1:1) yields single crystals suitable for XRD .

- Temperature control : Maintaining 20°C minimizes thermal disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.